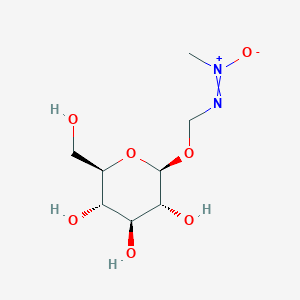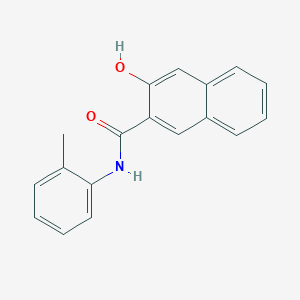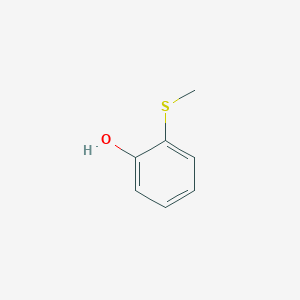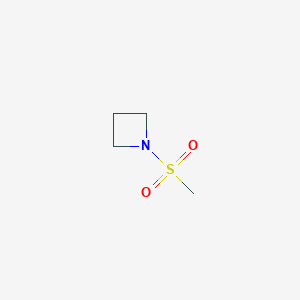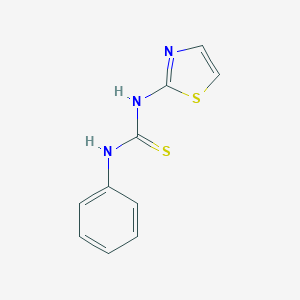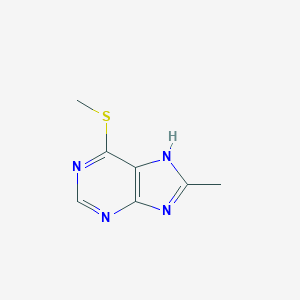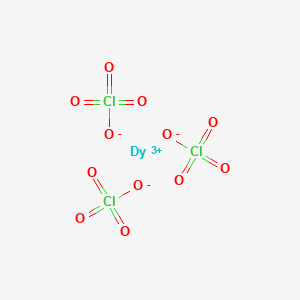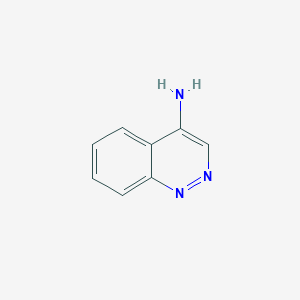
3,5-ジメチルアニリン
概要
説明
3,5-Dimethylaniline: 1-Amino-3,5-dimethylbenzene , is an organic compound with the molecular formula C8H11N . It is a derivative of aniline, featuring two methyl groups attached to the benzene ring at the 3 and 5 positions. This compound is commonly used in the manufacture of dyes and other organic compounds .
科学的研究の応用
3,5-Dimethylaniline is widely used in scientific research and industry:
Chemistry: It is a key reagent in the synthesis of dyes and pigments.
Biology and Medicine: Studies have shown its potential in forming DNA adducts, which are useful in understanding mutagenesis and carcinogenesis.
作用機序
Target of Action
3,5-Dimethylaniline, a monocyclic aromatic amine, is known to interact with various cellular targets. The primary targets of 3,5-Dimethylaniline are the cellular structures susceptible to reactive oxygen species (ROS) and DNA . These targets play a crucial role in maintaining cellular integrity and function.
Mode of Action
3,5-Dimethylaniline and its metabolites form superoxides, leading to oxidative stress within the cell . This interaction with cellular targets results in significant changes, including DNA damage and potential apoptosis or oncogenesis .
Biochemical Pathways
The key biochemical pathway affected by 3,5-Dimethylaniline involves the generation of ROS. The compound and its metabolites, such as 5-dimethylaminophenol (3,5-DMAP), undergo redox cycling to produce ROS . This process can lead to oxidative stress, causing damage to cellular components, including lipids, proteins, and DNA .
Pharmacokinetics
The pharmacokinetics of 3,5-Dimethylaniline involve its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized to form various derivatives, including its major metabolite, 3,5-DMAP . The elimination rates of 3,5-Dimethylaniline are generally rapid, and its primary acetylated metabolites are more extensively formed than other dimethylaniline derivatives . These ADME properties significantly impact the bioavailability and overall biological effects of 3,5-Dimethylaniline.
Result of Action
The action of 3,5-Dimethylaniline at the molecular and cellular levels leads to significant effects. With increasing concentrations of 3,5-Dimethylaniline and 3,5-DMAP, ROS production, cytotoxicity, and DNA damage increase significantly in cells . This can lead to decreased dendritic arborization and potential neuronal damage . In vivo studies have also shown that exposure to 3,5-Dimethylaniline can lead to anomalies in fetal central nervous system development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dimethylaniline. The compound is widely present in various environmental sources, including tobacco, dyes, combustion products, and suspended particulates . Long-term exposure to 3,5-Dimethylaniline can potentially increase the risk of developing cancer . Furthermore, factors such as concentration and presence of other chemicals can also influence its action and effects .
生化学分析
Biochemical Properties
3,5-Dimethylaniline and its metabolites form superoxides, resulting in apoptosis or oncogenesis . It interacts with various enzymes and proteins, causing significant changes in cellular functions. For instance, it interacts with the enzyme S9 in the human liver to produce its metabolites .
Cellular Effects
3,5-Dimethylaniline has been found to cause neuronal cytotoxicity and affect neurite structural development . With increasing concentrations of 3,5-Dimethylaniline, reactive oxygen species (ROS), cytotoxicity, and DNA damage increase significantly in the cells and dendritic arborization decreases .
Molecular Mechanism
The molecular mechanism of 3,5-Dimethylaniline involves the production of reactive oxygen species (ROS) which leads to DNA damage and cytotoxicity . The addition of N-acetylcysteine, an ROS scavenger, can reduce ROS in the cells and alleviate the neuronal damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dimethylaniline have been observed to change over time. For instance, with increasing concentrations of 3,5-Dimethylaniline, the levels of reactive oxygen species, cytotoxicity, and DNA damage in cells increase significantly .
Dosage Effects in Animal Models
In animal models, the effects of 3,5-Dimethylaniline vary with different dosages. Exposure to 3,5-Dimethylaniline led to fetal cerebral cortex thinning in Sprague Dawley pregnant rats .
Metabolic Pathways
3,5-Dimethylaniline is involved in various metabolic pathways. It interacts with the enzyme S9 in the human liver to produce its metabolites .
準備方法
Synthetic Routes and Reaction Conditions: 3,5-Dimethylaniline can be synthesized through several methods. One common method involves the nitration of m-xylene to produce 3,5-dimethylnitrobenzene , followed by reduction to yield 3,5-Dimethylaniline. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods: Industrial production of 3,5-Dimethylaniline often involves the direct amination of poly(p-phenylene oxide) using bimetallic catalysts such as palladium-ruthenium on carbon nanotubes. This method offers a high yield and is considered environmentally friendly due to the use of waste polymers as starting materials .
化学反応の分析
Types of Reactions: 3,5-Dimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso and nitro compounds.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Major Products:
Oxidation: 3,5-Dimethylnitrobenzene.
Reduction: 3,5-Dimethylaniline from its nitro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
類似化合物との比較
2,5-Dimethylaniline: Another isomer with methyl groups at the 2 and 5 positions.
3,4-Dimethylaniline: An isomer with methyl groups at the 3 and 4 positions.
2,6-Dimethylaniline: An isomer with methyl groups at the 2 and 6 positions.
Uniqueness: 3,5-Dimethylaniline is unique due to its specific substitution pattern, which affects its reactivity and the types of products formed in chemical reactions. Its position of methyl groups influences the electron density on the benzene ring, making it distinct from other isomers in terms of chemical behavior and applications .
特性
IUPAC Name |
3,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-3-7(2)5-8(9)4-6/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKARNSWMMBGSHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N, Array | |
| Record name | 3,5-XYLIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21237 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,5-XYLIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026309 | |
| Record name | 3,5-Dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3,5-xylidine is a dark brown liquid. (NTP, 1992), Clear light yellow liquid; Turned reddish to brown by air; mp = 9.8 deg C; [ICSC] Light brown liquid; [Alfa Aesar MSDS], CLEAR PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR. | |
| Record name | 3,5-XYLIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21237 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,5-Xylidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19739 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3,5-XYLIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
428 to 430 °F at 760 mmHg (NTP, 1992), 220.5 °C, 220 °C | |
| Record name | 3,5-XYLIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21237 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,5-XYLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2096 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3,5-XYLIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
200 °F (NTP, 1992), 97 °C (206 °F) (Closed cup), 93 °C | |
| Record name | 3,5-XYLIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21237 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,5-XYLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2096 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3,5-XYLIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Sol in ether, carbon tetrachloride; slightly soluble in water, Solubility in water, g/100ml at 20 °C: 0.48 | |
| Record name | 3,5-XYLIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21237 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,5-XYLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2096 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3,5-XYLIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.9706 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9706 @ 20 °C/4 °C, Relative density (water = 1): 0.97 | |
| Record name | 3,5-XYLIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21237 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,5-XYLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2096 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3,5-XYLIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 4.19 | |
| Record name | 3,5-XYLIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.12 [mmHg], Vapor pressure, kPa at 20 °C: 0.13 | |
| Record name | 3,5-Xylidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19739 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3,5-XYLIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Oily liquid | |
CAS No. |
108-69-0 | |
| Record name | 3,5-XYLIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21237 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,5-Dimethylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Xylidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-xylidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-XYLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1418BR6T2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,5-XYLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2096 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3,5-XYLIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
49.6 °F (NTP, 1992), 9.8 °C | |
| Record name | 3,5-XYLIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21237 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,5-XYLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2096 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3,5-XYLIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,5-dimethylaniline exert its toxic effects?
A1: 3,5-DMA itself may not be the primary toxic agent. Research suggests that its metabolites, particularly the N-hydroxylated and aminophenol derivatives like 3,5-dimethylaminophenol (3,5-DMAP), are responsible for much of its observed toxicity. [] These metabolites can undergo redox cycling within cells, generating reactive oxygen species (ROS) like hydrogen peroxide (H2O2) and hydroxyl radicals (·OH), leading to oxidative stress, DNA damage, and apoptosis. [, , ]
Q2: What evidence suggests that 3,5-DMAP causes oxidative stress in cells?
A2: Studies using human urothelial cells showed that exposure to 3,5-DMAP led to increased intracellular ROS levels, lipid peroxidation, protein oxidation, and altered antioxidant enzyme activities. [] This indicates significant disruption of the cellular redox balance, consistent with oxidative stress.
Q3: Is 3,5-DMAP mutagenic?
A3: While 3,5-DMAP is clearly genotoxic, causing DNA damage, [] its mutagenic potential is less clear. Studies in Salmonella typhimurium strains (TA98 and TA100) showed that while 3,5-DMAP increased mutation frequency in a dose-dependent manner, the increases were not statistically significant. [] Similarly, it did not significantly affect hypoxanthine phosphoribosyltransferase (HPRT) mutation frequency in Chinese hamster ovary (CHO) cells. [] These findings suggest that 3,5-DMAP's primary mechanism of action might not be through direct DNA mutation.
Q4: Does 3,5-DMA affect fetal development?
A4: Research in pregnant rats showed that subcutaneous exposure to 3,5-DMA (10-100 mg/kg/day) during gestation led to fetal cerebral cortex thinning. [] The compound also reduced the number of cortical cells generated, as evidenced by BrdU labeling, and disrupted the normal laminar distribution of neurons in the developing fetal brain. [] These findings suggest potential neurodevelopmental toxicity of 3,5-DMA.
Q5: Can antioxidants protect against 3,5-DMAP-induced toxicity?
A5: Yes, studies have shown that selenocompounds like selenomethionine and sodium selenite, known for their antioxidant properties, provided partial protection against the cytotoxic effects of 3,5-DMAP in human urothelial cells. [] This further supports the role of oxidative stress in 3,5-DMAP-mediated toxicity.
Q6: What is the molecular formula and weight of 3,5-dimethylaniline?
A6: 3,5-Dimethylaniline has the molecular formula C8H11N and a molecular weight of 121.18 g/mol.
Q7: What spectroscopic data is available for 3,5-dimethylaniline?
A7: 3,5-Dimethylaniline has been characterized using various spectroscopic methods, including:
- NMR spectroscopy (1H NMR, 13C NMR): Provides information about the compound's structure, including the chemical environment of its hydrogen and carbon atoms. [, , , ]
- IR spectroscopy: Reveals information about the functional groups present in the molecule, such as N-H and C-H bonds. [, , , ]
- UV-Vis spectroscopy: Used to study the compound's absorption and transmission of ultraviolet and visible light, which can provide insights into its electronic structure and conjugation. [, , , ]
Q8: Are there any unique structural features of 3,5-dimethylaniline?
A8: The presence of two methyl groups at the 3 and 5 positions of the aniline ring influences the compound's reactivity and physical properties. For example, these methyl groups can contribute to steric hindrance, affecting its interactions with other molecules. []
Q9: What are some potential applications of 3,5-dimethylaniline?
A9: 3,5-dimethylaniline serves as a starting material in various synthetic applications, including:
- Synthesis of pharmaceuticals: Used in the preparation of efaproxiral sodium, an experimental antitumor drug. []
- Production of dyes: 3,5-DMA is a precursor to various azo dyes, contributing to their color properties. [, ]
- Preparation of polymers: Used in the synthesis of epoxy-based polymers, potentially for applications in adhesives and coatings. [, ]
- Synthesis of other chemicals: Serves as an intermediate in the production of antioxidants, agrochemicals, and other fine chemicals. [, ]
Q10: How does the structure of 3,5-dimethylaniline relate to its potential use in nonlinear optical (NLO) materials?
A10: 3,5-Dimethylaniline can be incorporated into polymers with NLO properties. [, , ] The presence of the electron-donating amino group and the ability to modify the molecule further with electron-withdrawing groups create a "push-pull" electronic structure within the molecule. This asymmetry in electron distribution is crucial for NLO effects.
Q11: Can 3,5-dimethylaniline be used in catalytic applications?
A11: While 3,5-dimethylaniline itself is not a catalyst, its derivatives can be complexed with metals to form catalysts for polymerization reactions. [, ]
Q12: What types of polymerization reactions can be catalyzed by metal complexes of 3,5-dimethylaniline derivatives?
A12: Metal complexes incorporating 3,5-dimethylaniline derivatives have shown activity in the polymerization of:
- Methyl methacrylate (MMA): Leading to the formation of poly(methyl methacrylate) (PMMA), a versatile thermoplastic polymer. []
- rac-lactide (rac-LA): Resulting in the production of polylactide (PLA), a biodegradable and biocompatible polymer. []
Q13: How do structural modifications of the 3,5-dimethylaniline ligand affect the catalytic activity of metal complexes?
A13: The steric and electronic properties of the ligand play a crucial role in the catalytic activity and selectivity of the resulting metal complexes. For instance, increasing the steric bulk around the metal center by introducing methyl groups on the aniline or pyrazole rings of the ligand can influence the rate of polymerization and the stereochemistry of the resulting polymer. [, ]
Q14: Have computational methods been applied to study 3,5-dimethylaniline and its derivatives?
A14: Yes, computational chemistry has provided insights into various aspects of 3,5-dimethylaniline and its derivatives, including:
- Electronic structure calculations: Density functional theory (DFT) calculations have been employed to study the electronic properties of 3,5-dimethylaniline derivatives and their metal complexes, helping to understand their reactivity and spectroscopic characteristics. [, , ]
- Molecular modeling: Computational models have been used to investigate the structure and properties of 3,5-dimethylaniline derivatives, including their interactions with other molecules and their potential as ligands in metal complexes. []
- QSAR (Quantitative Structure-Activity Relationship) studies: These computational approaches can help elucidate the relationship between the structure of 3,5-dimethylaniline derivatives and their biological activity, such as their toxicity or potential as drug candidates. []
Q15: What is known about the environmental fate and impact of 3,5-dimethylaniline?
A15: While research specifically on the environmental fate of 3,5-dimethylaniline is limited, its widespread industrial use raises concerns about its potential release and impact on the environment.
Q16: What strategies can be employed to mitigate the potential environmental impact of 3,5-dimethylaniline?
A16: Addressing the potential environmental impact of 3,5-dimethylaniline requires a multi-pronged approach, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
